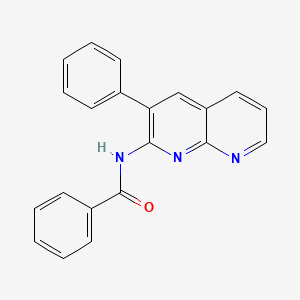

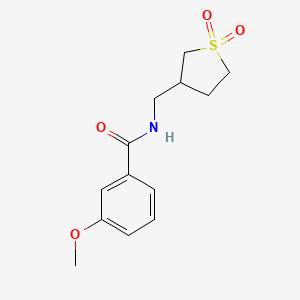

N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide” is a compound that belongs to the class of heterocyclic compounds known as 1,8-naphthyridines . These compounds have emerged as an important class due to their diverse biological activities and photochemical properties . They find use in various applications such as ligands, components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, including “N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide”, has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . The synthesis involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

The molecular structure of “N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide” can be analyzed using various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FT-IR) can provide information about the functional groups present in the molecule . Nuclear magnetic resonance spectroscopy (NMR) can provide detailed information about the structure of the molecule, including the number and types of atoms, and their arrangement .Chemical Reactions Analysis

The chemical reactions involving “N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide” can be analyzed using various techniques. For instance, the reaction of 2-phenyl-1,8-naphthyridin-3-amine with acetyl or aroyl isothiocyanates gives the corresponding N-[(2-phenyl-1,8-naphthyridin-3-yl)carbamothioyl)]acetamide or benzamides .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide” can be analyzed using various techniques. For instance, its melting point can be determined using differential scanning calorimetry . Spectroscopic techniques such as FT-IR and NMR can provide information about its chemical structure .Aplicaciones Científicas De Investigación

- Gemifloxacin , a compound containing the 1,8-naphthyridine core, has been successfully used as a drug for treating bacterial infections . Researchers continue to explore similar derivatives for their antibacterial potential.

- MCRs efficiently generate complex molecular architectures. Researchers have developed novel MCRs to construct trisubstituted 2-amino-1,8-naphthyridines, which find applications in medicinal chemistry and chemical biology .

- Novel 1,8-naphthyridine derivatives have been synthesized and evaluated for their antimicrobial effects. These compounds exhibit inhibitory effects on bacterial cell growth .

- Hybrid molecules containing 1,8-naphthyridine moieties have shown remarkable potency against bacterial pathogens, comparable to existing antibiotics like Ciprofloxacin and Ampicillin .

- Researchers have synthesized 1,8-naphthyridine-based 2-iminothiazolidin-4-one derivatives through a straightforward regioselective approach. These compounds hold promise as antibacterial agents .

Antibacterial Agents

Multicomponent Reactions (MCRs)

Antimicrobial Activity

Hybrid Pharmacophores

Regioselective Synthesis

Materials Science and Ligands

Direcciones Futuras

The future directions for the study of “N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide” could include further exploration of its biological activities and potential applications in medicinal chemistry and materials science . Additionally, the development of more eco-friendly, safe, and atom-economical approaches for its synthesis could be another area of future research .

Propiedades

IUPAC Name |

N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O/c25-21(16-10-5-2-6-11-16)24-20-18(15-8-3-1-4-9-15)14-17-12-7-13-22-19(17)23-20/h1-14H,(H,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIAMTBGACTCEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C3C(=C2)C=CC=N3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2770337.png)

![3-cyclopropyl-1-[(2-fluorophenyl)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2770340.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2770344.png)

![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2770349.png)

![N-[2-methyl-4-[3-methyl-4-[(5-nitrothiophene-2-carbonyl)amino]phenyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2770355.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2770356.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one](/img/structure/B2770357.png)